Razaxaban Hydrochloride
Overview
Description
Razaxaban hydrochloride is a direct factor Xa inhibitor that has been studied for its potential use in preventing and treating thromboembolic diseases. It was initially developed by Bristol Myers Squibb Co. and is known for its anticoagulant properties, which make it a candidate for preventing blood clots in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of razaxaban hydrochloride involves several key steps:
Formation of Key Intermediate: The synthesis begins with the formation of a key intermediate, 4-(4-aminophenyl)-3-morpholinone, through a ring-closure reaction of 2-(2-haloethoxy)acetamides with N-(4-aminophenyl).
Series of Reactions: This intermediate undergoes a series of reactions, including epoxide ring opening, substitution, and cyclization, to form 4-{4-[1,3-oxazolidin-2-one-5-(aminomethyl)]phenyl}morpholin-3-one.
Final Substitution Reaction: The final step involves a substitution reaction with 2-chloroformyl-5-chlorothiophene to produce razaxaban.
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process avoids the use of expensive metals like palladium and minimizes pollution, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Razaxaban hydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in reactions that inhibit factor Xa activity, which is crucial for its anticoagulant properties .
Common Reagents and Conditions:
Epoxide Ring Opening: This reaction requires specific conditions to ensure the correct formation of intermediates.
Substitution Reactions: These reactions often involve halogenated compounds and require precise control of temperature and pH.
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anticoagulant activity .
Scientific Research Applications
Mechanism of Action
Razaxaban hydrochloride is part of a class of direct factor Xa inhibitors, which includes other compounds such as:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
Uniqueness: this compound is unique in its specific chemical structure and its combination of high potency and selectivity for factor Xa. It has been shown to be effective in combination with other anticoagulants, such as aspirin and clopidogrel, without significantly increasing bleeding risk .
Comparison with Similar Compounds
- Rivaroxaban: Another direct factor Xa inhibitor used for similar indications.
- Apixaban: Known for its high selectivity and oral bioavailability.
- Edoxaban: Used for the prevention of stroke and systemic embolism.
- Betrixaban: Primarily used for the prevention of venous thromboembolism .
Razaxaban hydrochloride’s unique properties and its potential for combination therapy make it a valuable compound in the field of anticoagulation therapy.
Properties
IUPAC Name |
2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCTHHMARGRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF4N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193598 | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405940-76-3 | |
Record name | Razaxaban Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razaxaban Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAZAXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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